molecular formula C18H29N5O4S B2987176 N1-(4-(dimethylamino)phenyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide CAS No. 2034458-71-2

N1-(4-(dimethylamino)phenyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2987176
CAS No.: 2034458-71-2
M. Wt: 411.52
InChI Key: CRHSTJRYRLUJBX-UHFFFAOYSA-N
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Description

N1-(4-(dimethylamino)phenyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H29N5O4S and its molecular weight is 411.52. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Analysis

The compound has been studied for its structural properties using various spectroscopic methods. For instance, Jimeno et al. (2003) characterized similar compounds using 1^1H- and 13^13C-NMR spectroscopy and X-ray crystallography, highlighting the importance of these techniques in understanding the chemical structure and properties of complex molecules like N1-(4-(dimethylamino)phenyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide (Jimeno et al., 2003).

Biological Activity and Receptor Binding

Several studies have investigated the biological activities of compounds structurally similar to this compound. For example, the binding-induced fluorescence of serotonin transporter ligands was studied by Wilson et al. (2014), which can provide insights into the interaction of similar compounds with biological receptors (Wilson et al., 2014).

Potential Therapeutic Applications

Research into analogues of this compound has revealed potential therapeutic applications. Khurana et al. (2014) explored indole-2-carboxamides for allosteric modulation of cannabinoid receptors, indicating the potential of structurally related compounds in therapeutic applications (Khurana et al., 2014).

Synthesis and Chemical Reactions

The synthesis of new analogues and the study of their reactions have been a significant area of research. For example, Cremlyn and Nunes (1987) discussed the reactions of N-(p-chlorosulfonylphenyl)maleimide, which is helpful for understanding the synthetic pathways and chemical behavior of related compounds (Cremlyn & Nunes, 1987).

Molecular Docking and Enzymatic Studies

Molecular docking and bioassay studies, as conducted by Al-Hourani et al. (2016), are crucial in understanding how compounds like this compound interact with biological targets and their potential as inhibitors or activators of specific enzymes (Al-Hourani et al., 2016).

Properties

IUPAC Name

N'-[4-(dimethylamino)phenyl]-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O4S/c1-21(2)16-7-5-15(6-8-16)20-18(25)17(24)19-13-14-9-11-23(12-10-14)28(26,27)22(3)4/h5-8,14H,9-13H2,1-4H3,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHSTJRYRLUJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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